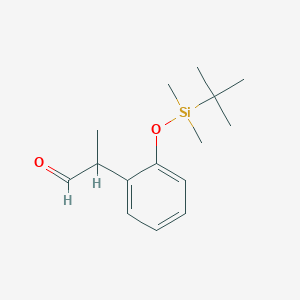

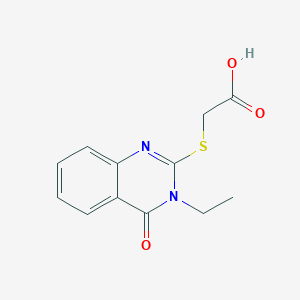

![molecular formula C15H18N2O2 B11853627 tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate](/img/structure/B11853627.png)

tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-ジヒドロピロロ[3,4-b]インドール-2(1H)-カルボン酸tert-ブチルは、インドール誘導体のクラスに属する有機化合物です。インドール誘導体は、医薬品化学において、その幅広い生物活性と用途で知られています。この化合物はtert-ブチル基を特徴としており、これは有機分子の安定性と親油性を高めることが知られています。

準備方法

3,4-ジヒドロピロロ[3,4-b]インドール-2(1H)-カルボン酸tert-ブチルの合成は、通常、複数段階のプロセスを伴います。一般的な方法には、特定の反応条件下での適切な前駆体の環化が含まれます。 例えば、C–H活性化によって開始される形式的な[3 + 2]環化付加を用いて、1,2-ジヒドロピロロ[3,4-b]インドール-3-オンを合成することができ、その後、目的の化合物を得るためにさらに修飾することができます 。工業生産方法は、これらの合成ルートを最適化して、より高い収率と純度を実現することがあります。

化学反応の分析

3,4-ジヒドロピロロ[3,4-b]インドール-2(1H)-カルボン酸tert-ブチルは、酸化、還元、置換反応を含むさまざまな化学反応を受けることができます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます。置換反応には、アミンやハロゲン化物などの求核剤が含まれる場合があります。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究の応用

3,4-ジヒドロピロロ[3,4-b]インドール-2(1H)-カルボン酸tert-ブチルは、いくつかの科学研究の応用があります。医薬品化学では、生物活性のあるインドール誘導体と構造が類似しているため、治療薬としての可能性が研究されています。また、電子機器やオプトエレクトロニクスにおける用途のための新しい有機材料の開発にも使用されています。 さらに、この化合物は、複雑な天然物や医薬品の合成における潜在的な用途が検討されています .

科学的研究の応用

tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate has several scientific research applications. In medicinal chemistry, it is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives. It is also used in the development of novel organic materials for applications in electronics and optoelectronics. Additionally, this compound is explored for its potential use in the synthesis of complex natural products and pharmaceuticals .

作用機序

3,4-ジヒドロピロロ[3,4-b]インドール-2(1H)-カルボン酸tert-ブチルの作用機序は、特定の分子標的と経路との相互作用を含みます。tert-ブチル基は化合物の親油性を高め、細胞膜を通過しやすくなります。細胞内に入ると、さまざまな酵素や受容体と相互作用して、その活性を調節することができます。 関与する正確な分子標的と経路は、特定の生物学的状況と用途によって異なります .

類似の化合物との比較

3,4-ジヒドロピロロ[3,4-b]インドール-2(1H)-カルボン酸tert-ブチルは、3,6-ジ(チオフェン-2-イル)-2,5-ジヒドロピロロ[3,4-c]ピロール-1,4-ジオンやジ-tert-ブチル 2,2'-(1,4-ジオキソ-3,6-ジ(チオフェン-2-イル)ピロロ[3,4-c]ピロール-2,5(1H,4H)-ジイル)ジアセテートなどの他のインドール誘導体と比較することができます 。これらの化合物は構造的類似性を共有していますが、特定の官能基と用途が異なります。3,4-ジヒドロピロロ[3,4-b]インドール-2(1H)-カルボン酸tert-ブチルにおけるtert-ブチル基の存在は、安定性と親油性の向上など、他のインドール誘導体とは異なるユニークな特性を提供します。

類似化合物との比較

tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate can be compared with other indole derivatives such as 3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione and di-tert-butyl 2,2’-(1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-diyl)diacetate . These compounds share structural similarities but differ in their specific functional groups and applications. The presence of the tert-butyl group in this compound provides unique properties such as increased stability and lipophilicity, distinguishing it from other indole derivatives.

特性

分子式 |

C15H18N2O2 |

|---|---|

分子量 |

258.32 g/mol |

IUPAC名 |

tert-butyl 3,4-dihydro-1H-pyrrolo[3,4-b]indole-2-carboxylate |

InChI |

InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-8-11-10-6-4-5-7-12(10)16-13(11)9-17/h4-7,16H,8-9H2,1-3H3 |

InChIキー |

SGSXYCGHDKHRBH-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)NC3=CC=CC=C23 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。